molecular formula C10H11FO3 B073644 4-(4-Fluorophenoxy)butanoic acid CAS No. 1549-77-5

4-(4-Fluorophenoxy)butanoic acid

Cat. No.: B073644
CAS No.: 1549-77-5
M. Wt: 198.19 g/mol
InChI Key: NOAUECWRUPGSOJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a solid at room temperature and is used in various scientific research applications. The compound features a fluorophenoxy group attached to a butanoic acid chain, making it a versatile molecule in organic synthesis and research.

Preparation Methods

The synthesis of 4-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butyric acid derivatives. One common method includes the use of 4-bromoethylbutyrate as a starting material. The reaction proceeds through nucleophilic substitution, where the fluorophenol displaces the bromine atom, forming the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .

Chemical Reactions Analysis

4-(4-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Fluorophenoxy)butanoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butanoic acid can be inferred from its structural analogs. For instance, similar compounds have been identified as inhibitors of enzymes like peptidylglycine hydroxylase, which is involved in peptide amidation. The fluorophenoxy group may interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

4-(4-Fluorophenoxy)butanoic acid can be compared with other similar compounds such as:

  • 4-(4-Bromophenoxy)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(Phenylsulfonyl)butanoic acid

These compounds share a similar butanoic acid backbone but differ in the substituents attached to the phenoxy group. The presence of different substituents can significantly alter the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound in specific applications .

Properties

IUPAC Name

4-(4-fluorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUECWRUPGSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482075
Record name 4-(4-fluorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-77-5
Record name 4-(4-fluorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenoxy)butanoic acid
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